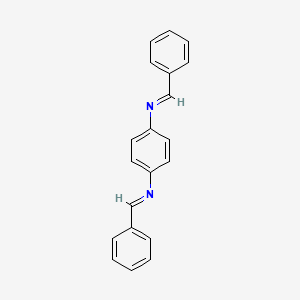
1,4-Benzenediamine, N,N'-bis(phenylmethylene)-, (E,E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Dibenzylidene-1,4-benzenediamine is an organic compound with the molecular formula C20H16N2. It is a derivative of 1,4-benzenediamine, where both amine groups are substituted with benzylidene groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
N,N’-Dibenzylidene-1,4-benzenediamine can be synthesized through the condensation reaction of 1,4-benzenediamine with benzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction can be represented as follows:
C6H4(NH2)2+2C6H5CHO→C6H4(N=CHC6H5)2+2H2O
Industrial Production Methods
In industrial settings, the synthesis of N,N’-Dibenzylidene-1,4-benzenediamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites, can also enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
N,N’-Dibenzylidene-1,4-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the imine groups can yield the corresponding amines.
Substitution: The benzylidene groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Corresponding amines
Substitution: Substituted benzylidene derivatives
科学研究应用
N,N’-Dibenzylidene-1,4-benzenediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of N,N’-Dibenzylidene-1,4-benzenediamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its imine groups can participate in nucleophilic addition reactions, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- N,N’-Diphenyl-1,4-benzenediamine
- N,N’-Di-p-tolyl-1,4-benzenediamine
- N,N’-Dibenzylidene-1,2-benzenediamine
Uniqueness
N,N’-Dibenzylidene-1,4-benzenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its reactivity towards various chemical reagents make it a valuable compound in research and industrial applications.
属性
CAS 编号 |
797-20-6 |
|---|---|
分子式 |
C20H16N2 |
分子量 |
284.4 g/mol |
IUPAC 名称 |
N-[4-(benzylideneamino)phenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C20H16N2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-16H |
InChI 键 |
JEPNTPUNAKFAOY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


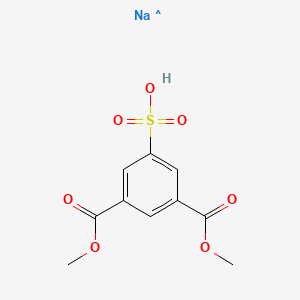
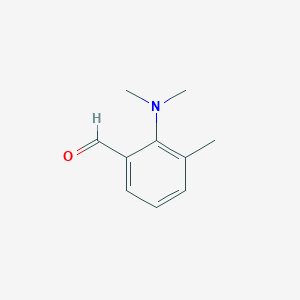
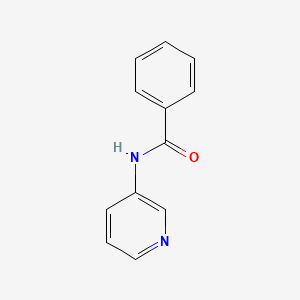
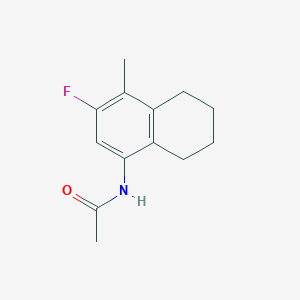
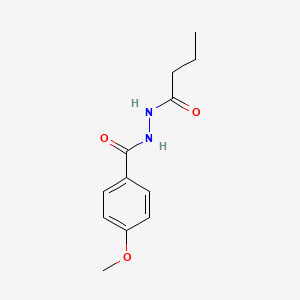
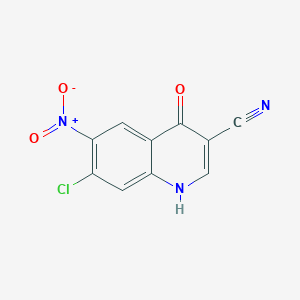
![3,5-Dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B8796982.png)
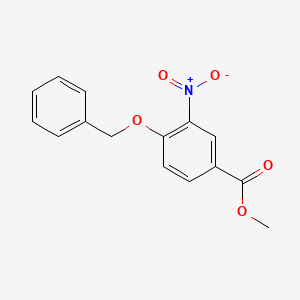
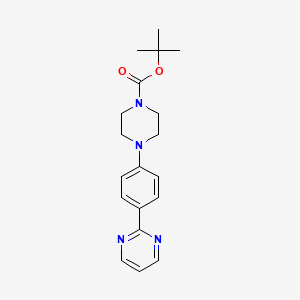
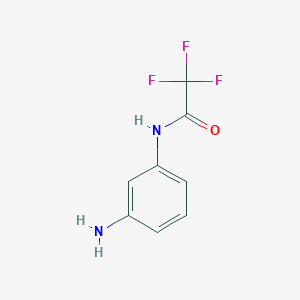
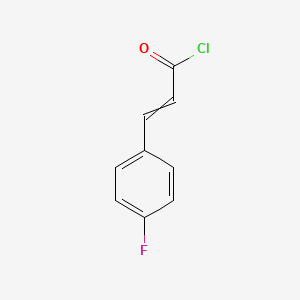
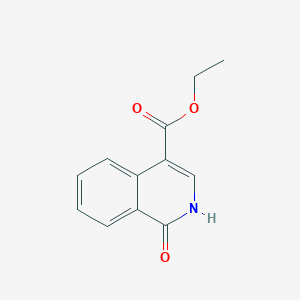
![Methyl 4-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate](/img/structure/B8797030.png)
![5-[(5-BROMO-2-THIENYL)METHYLENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE](/img/structure/B8797034.png)
